molecular formula C16H16N2O3 B2581911 (E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide CAS No. 301159-08-0

(E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B2581911
CAS No.: 301159-08-0
M. Wt: 284.315
InChI Key: IHYRVVSGUIXMOG-GZTJUZNOSA-N
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Description

(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with a methoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 2-(4-methoxyphenoxy)acetohydrazide and benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for (E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the hydrazide form. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MurD enzyme in Staphylococcus aureus, which is crucial for bacterial cell wall synthesis. This inhibition occurs through binding to the enzyme’s active site, preventing the formation of peptidoglycan, an essential component of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-14-7-9-15(10-8-14)21-12-16(19)18-17-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYRVVSGUIXMOG-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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